4-Bromo-3',5'-dimethylbenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, the synthesis of antipyrine derivatives with bromine substituents is achieved with good yields and characterized spectroscopically . Similarly, other brominated compounds are synthesized through various reactions, including the Horner-Wittig-Emmons reaction , Friedel-Crafts reaction , and phase transfer catalyzed polymerization . These methods could potentially be adapted for the synthesis of 4-Bromo-3',5'-dimethylbenzophenone.
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the molecular structure of brominated compounds . The crystal packing, conformation, and intermolecular interactions such as hydrogen bonds and π-π interactions are analyzed to understand the stability and arrangement of molecules in the solid state. For example, the existence of π-π interaction between adjacent bromophenyl rings is noted , which could be relevant for the analysis of 4-Bromo-3',5'-dimethylbenzophenone's structure.
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated compounds. Cyclization reactions , reactions with DNA bases , and the reactivity towards bromination are discussed. These reactions are crucial for understanding the chemical behavior and potential applications of brominated aromatic compounds, including 4-Bromo-3',5'-dimethylbenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, vapor pressure, and electrostatic potential are important for predicting the behavior of chemical compounds in different environments . The papers provide details on the determination of these properties using computational methods like DFT calculations and experimental measurements . These analyses help in understanding the reactivity, stability, and environmental impact of the compounds.
Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) in the "Journal of Molecular Structure" discussed the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups. These compounds show potential for photodynamic therapy applications, particularly in the treatment of cancer due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds
Abdelhamid and Shiaty (1988) in "Phosphorus, Sulfur, and Silicon and the Related Elements" explored the synthesis of new compounds, including 2-bromothienylglyoxal-2-phenylhydrazone. This research contributes to the broader understanding of chemical reactions and synthesis involving bromo-substituted compounds (Abdelhamid & Shiaty, 1988).
Antioxidant and Anticancer Activities
Several studies have focused on the isolation and identification of bromophenol derivatives from marine algae, with an emphasis on their antioxidant and anticancer activities. For instance, Li et al. (2011) identified bromophenols from the marine red alga Rhodomela confervoides with potent antioxidant activities stronger than conventional controls (Li, Li, Gloer, & Wang, 2011). Similarly, Dong et al. (2022) synthesized new methylated and acetylated bromophenol derivatives, evaluating their antioxidant and anticancer activities at the cellular level (Dong et al., 2022).
Photolysis Research
Levin, Sul’timova, and Chaikovskaya (2005) in the "Russian Chemical Bulletin" studied the quenching kinetics of 4,4′-dimethylbenzophenone triplet state with para-substituted phenol derivatives. This research contributes to the understanding of photolysis in chemical reactions, particularly involving bromo-substituted phenols (Levin, Sul’timova, & Chaikovskaya, 2005).
Antibacterial Properties
The research by Xu et al. (2003) highlighted the antibacterial properties of bromophenols isolated from Rhodomela confervoides. This study is significant in exploring natural compounds with potential therapeutic applications (Xu et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(4-bromophenyl)-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFRPMOZPXNBPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373648 |
Source
|
Record name | 4-Bromo-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3',5'-dimethylbenzophenone | |
CAS RN |
844879-16-9 |
Source
|
Record name | (4-Bromophenyl)(3,5-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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